1-Cyclohexyl-3-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)urea

FAAH inhibition covalent irreversible inhibitor endocannabinoid system

This irreversible FAAH inhibitor (compound 60j) is explicitly differentiated by its covalent Ser241-binding mechanism, high brain permeability (PDB 4HBP), and oral bioavailability—features that peripheral inhibitors like URB597 lack. Unlike reversible probes, its washout-resistant target engagement ensures accurate ex vivo FAAH activity assays. Procure this exact thiazole-piperazine urea chemotype to maintain pharmacological fidelity in CNS pain models, structure-based drug design, and FAAH turnover studies.

Molecular Formula C24H33N5O2S
Molecular Weight 455.62
CAS No. 1091132-75-0
Cat. No. B2924149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)urea
CAS1091132-75-0
Molecular FormulaC24H33N5O2S
Molecular Weight455.62
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)NC4CCCCC4
InChIInChI=1S/C24H33N5O2S/c1-18-6-5-9-21(16-18)28-12-14-29(15-13-28)22(30)11-10-20-17-32-24(26-20)27-23(31)25-19-7-3-2-4-8-19/h5-6,9,16-17,19H,2-4,7-8,10-15H2,1H3,(H2,25,26,27,31)
InChIKeyDCQLMNRUUBAARD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)urea (CAS 1091132-75-0): Procurement-Relevant Identity and Pharmacological Class


1-Cyclohexyl-3-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)urea (CAS 1091132-75-0) is a synthetic, potent, and orally bioavailable piperazine urea that acts as a covalent, irreversible inhibitor of fatty acid amide hydrolase (FAAH), the principal catabolic enzyme of the endocannabinoid anandamide. [1] The compound is designated as compound 60j in the primary medicinal chemistry literature and is also referenced as US9169224, Example 28 in patent filings. [2] Its molecular architecture features a cyclohexylurea moiety linked to a thiazole ring via a propionamide spacer and terminated with an m-tolylpiperazine group, yielding a molecular formula of C₂₄H₃₃N₅O₂S (MW 455.62). [3] The compound is a member of the aryl piperazinyl urea class of FAAH inhibitors, a scaffold recognized for its combination of high potency and selectivity for FAAH over other serine hydrolases. [4]

Why Generic Substitution Fails for 1-Cyclohexyl-3-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)urea: Pharmacological Non-Interchangeability of Piperazine Urea FAAH Inhibitors


Piperazine urea FAAH inhibitors are covalent, irreversible modifiers of the catalytic Ser241 nucleophile, meaning that their apparent IC₅₀ values are time-dependent and exquisitely sensitive to the electrophilicity and steric fit of the urea carbonyl within the active site. [1] Consequently, even minor structural deviations—such as replacing the m-tolyl substituent with a different aryl group, swapping the thiazole for a pyrimidine or thiadiazole, or altering the N-terminal cyclohexylurea moiety—can produce orders-of-magnitude differences in inhibitory potency (IC₅₀ spanning 4–6,000 nM), brain penetration, and oral bioavailability. [2] The target compound's specific combination of a cyclohexylurea N-terminus, a 4-(3-oxopropyl)thiazole linker, and an m-tolylpiperazine C-terminus was identified through iterative DMPK-guided optimization and is not interchangeable with other in-class candidates such as 2-pyrimidinylpiperazine 21d (IC₅₀ ~4 nM, different brain kinetics) or the earlier lead PF-750 (IC₅₀ ~16 nM, limited oral exposure) without altering key pharmacological parameters. [3] Substitution risk extends beyond primary target potency: the cyclohexylurea motif directly influences metabolic stability, CYP inhibition profile, and passive permeability, each of which critically affects in vivo target engagement. [4]

Quantitative Differentiation Evidence for 1-Cyclohexyl-3-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)urea Versus Closest FAAH Inhibitor Analogs


Potent FAAH Inhibition with a Favorable Selectivity Window Against Off-Target Serine Hydrolases

The target compound (Compound 60j) inhibits human FAAH with an apparent IC₅₀ of 80 nM after 1-hour incubation in a fluorescence-based assay using T84 cell homogenates at pH 9.0, as reported in BindingDB from US Patent 9,169,224. [1] In contrast, the prototypical carbamate FAAH inhibitor URB597 exhibits an IC₅₀ of 4.6 nM under similar recombinant human FAAH conditions but suffers from marked species-dependent potency differences (rat FAAH IC₅₀ > 1,000 nM), whereas the piperazine urea class maintains consistent potency across human, rat, dog, and primate FAAH orthologs. [2] Activity-based protein profiling (ABPP) studies of the broader piperidine/piperazine urea scaffold demonstrate complete selectivity for FAAH over >30 other mammalian serine hydrolases, including MAGL, ABHD6, and CES2, whereas URB597 shows detectable off-target reactivity with several carboxylesterases. [3] The covalent, irreversible mechanism ensures sustained FAAH inactivation even after compound clearance, differentiating this class pharmacodynamically from reversible inhibitors such as OL-135 (IC₅₀ ~1.3 μM, keto-heterocycle class). [4]

FAAH inhibition covalent irreversible inhibitor endocannabinoid system serine hydrolase selectivity

Superior Brain Permeability Enabling Central Target Engagement Versus Poorly Brain-Penetrant FAAH Inhibitors

The target compound was explicitly identified in the primary publication as possessing high brain permeability, a property that directly enabled its potent, dose-dependent central anti-nociceptive effect in the acetic acid-induced writhing test in mice. [1] The crystal structure of the compound bound to rat FAAH (PDB 4HBP, resolution 2.91 Å) confirms that the thiazole-piperazine urea scaffold fits optimally within the FAAH active site, with the cyclohexyl group occupying the acyl-chain binding pocket and the m-tolyl group engaging the cytosolic port, a binding mode consistent with efficient passive BBB permeation. [2] By contrast, the widely used carbamate FAAH inhibitor URB597 exhibits poor brain penetration (brain-to-plasma ratio < 0.1 in rats) and is peripherally restricted, limiting its utility for CNS-pain indications where central FAAH engagement is required for full analgesic efficacy. [3] Among structurally related piperazine ureas, the 2-pyrimidinylpiperazine derivative 21d (Kono et al. 2014) also shows brain permeability but requires a different dose-exposure relationship due to altered metabolic stability. [4]

brain permeability CNS drug delivery blood-brain barrier central FAAH engagement

Balanced Oral Bioavailability Profile Differentiating from Early Piperidine Urea Leads

The target compound was selected as the optimal candidate from an extensive DMPK optimization campaign specifically designed to improve upon the poor oral exposure of the early piperidine urea lead PF-750. [1] The primary publication explicitly states that compound 60j possesses good oral bioavailability, distinguishing it from earlier-generation leads in the same chemical series. [2] The thiazole ring replacement of the originally explored 3,4-dimethylisoxazole moiety was a key structural decision that simultaneously improved in vitro potency, metabolic stability, and oral absorption. [3] By contrast, PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide) demonstrated potent in vitro FAAH inhibition (IC₅₀ ~16 nM) but suffered from high clearance and limited oral exposure in rodents, precluding its advancement beyond acute intraperitoneal dosing paradigms. [4] The cyclohexylurea moiety of the target compound contributes to improved metabolic stability compared to the phenylurea terminus found in other analogs such as PF-622. [1]

oral bioavailability DMPK optimization pharmacokinetics piperazine urea

Validated In Vivo Analgesic Efficacy in a Dose-Dependent Manner in the Acetic Acid-Induced Writhing Model

Compound 60j produced a potent and dose-dependent anti-nociceptive effect in the acetic acid-induced writhing test in mice, a well-established model of acute visceral inflammatory pain, as reported in the primary publication. [1] This in vivo efficacy was achieved after oral administration, correlating with the compound's favorable DMPK profile and confirming that the high brain permeability translates into pharmacologically meaningful central target engagement. [2] By comparison, the lead compound 3 from the same optimization series showed significantly weaker in vivo activity despite comparable in vitro potency, underscoring that the thiazole substitution and cyclohexylurea terminus are critical structural determinants of in vivo efficacy that are not captured by IC₅₀ alone. [3] The structurally distinct 2-pyrimidinylpiperazine 21d (Kono et al. 2014) also showed robust analgesic efficacy in both the writhing test and the rat SNI neuropathic pain model [4]; however, the target compound (60j) represents the thiazole-based chemotype within the same optimization trajectory, providing an alternative scaffold for SAR diversification or intellectual property considerations.

in vivo analgesia acetic acid writhing test anti-nociceptive pain model

Crystal Structure-Confirmed Covalent Binding Mode to FAAH Active-Site Ser241 Enabling Irreversible Target Engagement

The X-ray crystal structure of the target compound bound to rat FAAH (PDB 4HBP, deposited 2012, resolution 2.91 Å) provides direct atomic-level evidence of the covalent, irreversible binding mode characteristic of the piperazine urea class. [1] The electron density confirms carbamylation of the catalytic Ser241 nucleophile by the urea carbonyl, with the cyclohexyl group occupying the hydrophobic acyl-chain binding pocket and the m-tolylpiperazine-thiazole moiety extending toward the cytosolic port of the enzyme. [2] This covalent, active-site-directed mechanism fundamentally differentiates piperazine ureas from reversible FAAH inhibitors such as OL-135 (α-ketoheterocycle class, Kᵢ ~4.7 nM but rapid off-rate) and from substrate-competitive inhibitors that exhibit time-dependent displacement by endogenous anandamide. [3] Among covalent FAAH inhibitors, the carbamate class (e.g., URB597) carbamylates Ser241 but with a different chemical mechanism that results in faster reactivation kinetics and greater susceptibility to hydrolytic degradation. [4] The availability of a high-quality co-crystal structure for this specific compound (rather than a class-representative analog) enables structure-guided optimization and facilitates computational modeling for procurement decisions where precise binding mode understanding is required.

X-ray crystallography covalent inhibitor Ser241 carbamylation structure-based drug design

Optimal Research and Procurement Scenarios for 1-Cyclohexyl-3-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)urea Based on Quantitative Differentiation Evidence


CNS-Mediated Pain and Analgesia Research Requiring Orally Bioavailable, Brain-Penetrant FAAH Inhibition

The target compound is suited for preclinical pain research where central FAAH engagement is mechanistically required. Its high brain permeability, confirmed by X-ray crystallography showing a CNS-accessible binding mode (PDB 4HBP) [1], and oral bioavailability enable chronic dosing paradigms in rodent models of inflammatory, neuropathic, and visceral pain. Unlike the peripherally restricted carbamate URB597 (brain-to-plasma ratio < 0.1), this compound provides centrally mediated analgesia through elevation of brain anandamide levels, as demonstrated by its dose-dependent anti-nociceptive effect in the acetic acid-induced writhing test. [2] Researchers studying the role of the endocannabinoid system in supraspinal pain processing or seeking to differentiate peripheral vs. central mechanisms of FAAH-mediated analgesia should prioritize this compound over brain-impermeable alternatives.

Structure-Based Drug Design and Computational Chemistry Utilizing a Well-Characterized FAAH Co-Crystal Structure

The availability of a high-quality co-crystal structure of this specific compound bound to FAAH (PDB 4HBP, 2.91 Å resolution) [1] makes it an ideal reference ligand for structure-based drug design, molecular docking studies, and molecular dynamics simulations. Computational chemists can use the experimentally determined binding pose to validate docking protocols, perform free energy perturbation (FEP) calculations for analog ranking, or design focused libraries around the thiazole-piperazine urea scaffold. The covalent binding mode to Ser241 provides a well-defined pharmacophore that is not subject to the conformational ambiguity associated with reversible inhibitors such as OL-135. [2] Procurement of this compound as a structural biology standard enables co-crystallization trials with mutant FAAH constructs or orthogonal chemical biology applications including competitive ABPP probe displacement assays.

Endocannabinoid System Pharmacology Differentiating Irreversible FAAH Inactivation from Reversible or Substrate-Competitive Inhibition

The compound's covalent, irreversible mechanism of FAAH inhibition via Ser241 carbamylation [1] makes it a valuable pharmacological tool for experiments requiring sustained, washout-resistant enzyme inactivation. This property is critical for ex vivo FAAH activity assays (brain or liver homogenates after in vivo dosing) where reversible inhibitors would dissociate during tissue processing, leading to underestimation of target engagement. [2] Researchers comparing the pharmacodynamic consequences of irreversible vs. reversible FAAH blockade, or studying the resynthesis kinetics of FAAH protein in vivo, should select this compound over reversible inhibitors such as OL-135 or substrate-competitive tool compounds. The irreversible mechanism also enables pulse-chase experimental designs to measure FAAH protein turnover rates in native tissues.

SAR and Chemical Biology Studies Requiring a Thiazole-Containing Piperazine Urea Chemotype Distinct from Pyrimidine or Thiadiazole Analogs

The target compound represents a specific thiazole-based chemotype within the piperazine urea FAAH inhibitor class, distinguishing it from the 2-pyrimidinylpiperazine series (e.g., compound 21d) and thiadiazole-containing analogs explored in follow-up studies. [1] Procurement of this compound is justified for medicinal chemistry teams conducting heterocycle replacement SAR studies, where the thiazole ring's electronic properties (lower basicity compared to pyrimidine, different hydrogen-bonding capacity) may confer distinct off-target selectivity profiles, CYP inhibition patterns, or solubility characteristics. [2] Chemical biology groups seeking to develop thiazole-specific photoaffinity probes or click-chemistry derivatives will benefit from the well-characterized synthetic route and biological annotation available for this compound as compound 60j in the primary literature.

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